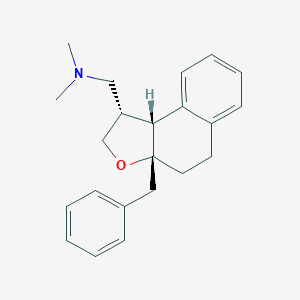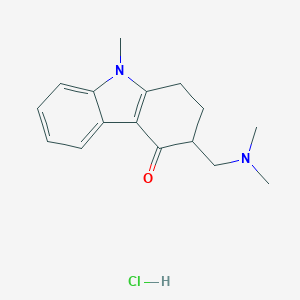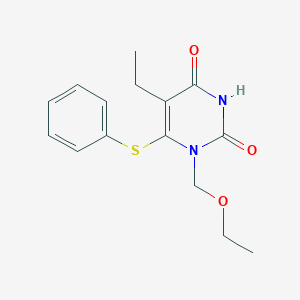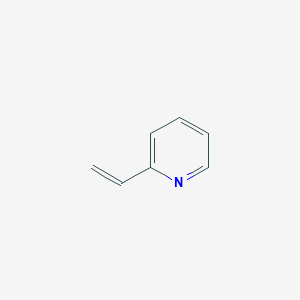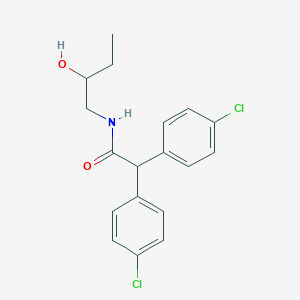
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide, also known as CB1 antagonist/inverse agonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide involves the blockade of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which is primarily located in the brain and is involved in the regulation of appetite, energy metabolism, and reward pathways. By blocking this receptor, the compound reduces the activity of the endocannabinoid system, which is overactive in conditions such as obesity and addiction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide are mainly related to its action on the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor. By blocking this receptor, the compound reduces food intake, body weight, and improves glucose metabolism. It also reduces drug-seeking behavior in preclinical models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is its specificity for the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its use is limited by its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide. One area of interest is the development of more potent and selective (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide antagonists/inverse agonists that can be used in clinical trials for the treatment of obesity, diabetes, and addiction. Another area of interest is the investigation of the role of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor in other diseases such as cancer and neurodegenerative disorders. Additionally, the development of new delivery methods to improve the solubility and bioavailability of this compound is an important direction for future research.
Conclusion:
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. Its mechanism of action involves the blockade of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which is involved in the regulation of appetite, energy metabolism, and reward pathways. While there are limitations to its use, there are several future directions for research on this compound that may lead to the development of new treatments for these diseases.
Méthodes De Synthèse
The synthesis of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is a multistep process that involves the reaction of 4-chlorobenzylamine with 4-chloro-α-bromoacetophenone, followed by the addition of 2-hydroxybutylamine to form the final product. The purity of the compound can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. As a (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide antagonist/inverse agonist, it has been shown to reduce food intake, body weight, and improve glucose metabolism in animal models. Additionally, it has been found to reduce drug-seeking behavior in preclinical models of addiction.
Propriétés
Numéro CAS |
130203-74-6 |
|---|---|
Nom du produit |
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide |
Formule moléculaire |
C18H19Cl2NO2 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2,2-bis(4-chlorophenyl)-N-(2-hydroxybutyl)acetamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-2-16(22)11-21-18(23)17(12-3-7-14(19)8-4-12)13-5-9-15(20)10-6-13/h3-10,16-17,22H,2,11H2,1H3,(H,21,23) |
Clé InChI |
QJAXJTDUOBFFJZ-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O |
SMILES canonique |
CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O |
Synonymes |
1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol 1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol, (S) isomer Cl-DPAB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



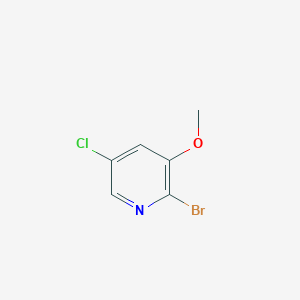
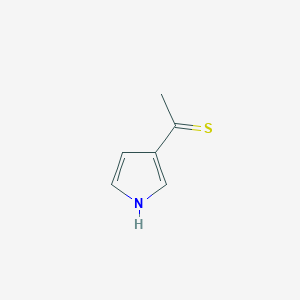
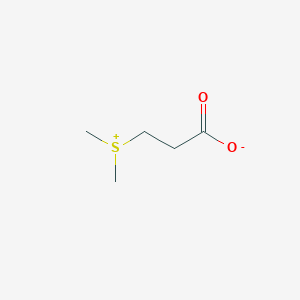
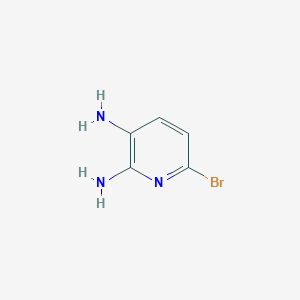
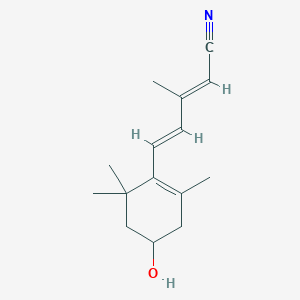
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
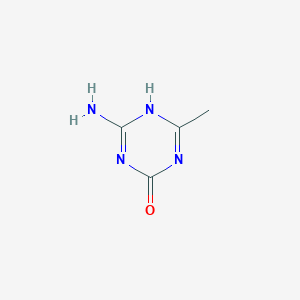

![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
